Physicochemical Properties of 2-Isopropylpyridin-3-OL: A Technical Guide
Physicochemical Properties of 2-Isopropylpyridin-3-OL: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physicochemical properties of 2-Isopropylpyridin-3-OL (CAS No. 188669-89-8). Due to the limited availability of experimental data for this specific compound, this document also presents a comparative analysis of its constituent structural analogs, 2-isopropylpyridine and 3-hydroxypyridine, to offer a predictive context for its behavior. Furthermore, this guide outlines standardized, detailed experimental protocols for the determination of key physicochemical parameters, which are essential for drug discovery and development. A general workflow for the physicochemical characterization of a novel chemical entity is also provided.
Core Physicochemical Data for 2-Isopropylpyridin-3-OL
Direct experimental data for 2-Isopropylpyridin-3-OL is scarce in publicly accessible literature. The following table summarizes the currently available information.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |
| Molecular Weight | 137.18 g/mol | [1][3][4] |
| CAS Number | 188669-89-8 | [1][2][3][4] |
| Physical Form | Solid | Inferred from supplier information |
Comparative Physicochemical Data of Structural Analogs
To estimate the physicochemical properties of 2-Isopropylpyridin-3-OL, it is useful to examine the experimental data of its structural components: 2-isopropylpyridine and 3-hydroxypyridine. The presence of the isopropyl group is expected to increase lipophilicity and decrease the boiling point relative to 3-hydroxypyridine, while the hydroxyl group will likely increase the melting point, boiling point, and aqueous solubility, and introduce acidic/basic character compared to 2-isopropylpyridine.
| Property | 2-Isopropylpyridine | 3-Hydroxypyridine |
| CAS Number | 644-98-4[5] | 109-00-2[6][7][8][9] |
| Molecular Formula | C₈H₁₁N[10][11] | C₅H₅NO[6][7][8][9] |
| Molecular Weight | 121.18 g/mol [10][11] | 95.10 g/mol [12] |
| Physical Form | Colorless liquid[13] | Yellow to brown crystalline powder[6][7] |
| Melting Point | -141 °C[14] | 125-128 °C[6][8][9] |
| Boiling Point | 159.8 - 160 °C at 760 mmHg[14] | 280-281 °C[6][8][9] |
| Aqueous Solubility | 23,270 mg/L at 25 °C (estimated) | 32.26 - 33 g/L at 20 °C[8] |
| pKa | 5.83 at 25 °C | 4.79, 8.75 at 20 °C[8] |
| logP (o/w) | 2.206 (estimated) | 0.5[12] |
Standardized Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of a novel compound like 2-Isopropylpyridin-3-OL.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property that indicates the purity of a crystalline solid.[15][16][17][18]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[16][17]
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.[17] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.[18]
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Measurement: The sample is heated at a rapid rate initially to determine an approximate melting range.[16] The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[18]
-
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, a microscale boiling point determination is a suitable technique.[19][20][21]
-
Apparatus: Small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[20]
-
Procedure:
-
Sample Preparation: A few drops of the liquid are placed into the small test tube. A capillary tube is placed inside the test tube with the open end down.[20]
-
Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The assembly is then immersed in a heating bath.[20]
-
Measurement: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[19]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[22][23][24][25][26]
-
Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a flask.[24][26]
-
Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[22][26]
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.[22]
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[27][28][29][30][31][32]
-
Apparatus: pH meter with a combination pH electrode, automated titrator or a burette, magnetic stirrer and stir bar, and a temperature-controlled reaction vessel.[30]
-
Procedure:
-
Solution Preparation: A known concentration of the compound (e.g., 1 mM) is dissolved in a suitable solvent, often a mixture of water and a co-solvent if solubility is low. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[27][31] The solution is purged with nitrogen to remove dissolved carbon dioxide.[27]
-
Calibration: The pH meter is calibrated using at least two standard buffers (e.g., pH 4, 7, and 10).[27][31]
-
Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[27][31]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized. The first derivative of the titration curve can be used to accurately locate the equivalence point(s).[30]
-
logP Determination (Reverse-Phase HPLC Method)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[28][33][34][35]
-
Apparatus: An HPLC system equipped with a pump, autosampler, column oven, a C18 reverse-phase column, and a UV detector.
-
Procedure:
-
Reference Compounds: A series of reference compounds with known logP values that span the expected range of the test compound are selected.[33]
-
Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile), is used. The column is maintained at a constant temperature.
-
Calibration Curve: The reference compounds are injected into the HPLC system, and their retention times (t_R) are measured. The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.[28]
-
Sample Analysis: The test compound is injected under the identical chromatographic conditions, and its retention time and capacity factor are determined.
-
logP Calculation: The logP of the test compound is calculated by interpolating its log k value onto the calibration curve.[28]
-
Visualized Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.
Conclusion
References
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- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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